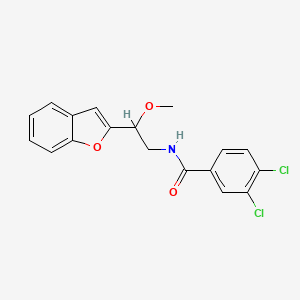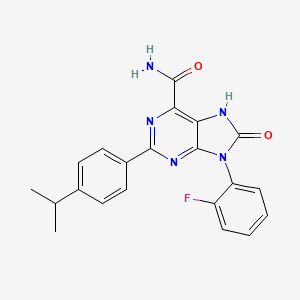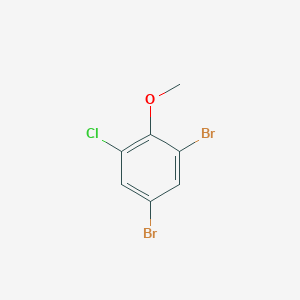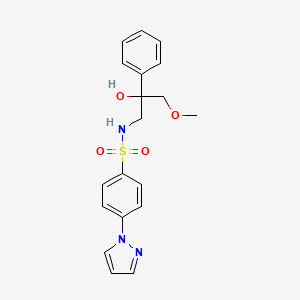
N-(2-hydroxy-3-methoxy-2-phenylpropyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in industry or research.
Synthesis Analysis
This involves detailing the methods and reagents used in the compound’s synthesis, as well as any notable conditions or catalysts.Molecular Structure Analysis
This involves examining the compound’s molecular geometry, bond lengths and angles, and any notable structural features.Chemical Reactions Analysis
This involves detailing the compound’s reactivity, including common reactions it undergoes and the products of those reactions.Physical And Chemical Properties Analysis
This involves detailing the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as acidity/basicity, reactivity, and stability).科学的研究の応用
Anti-Tumor Activity and Enzyme Inhibition
A series of compounds closely related to N-(2-hydroxy-3-methoxy-2-phenylpropyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide have been synthesized and tested for their cytotoxicity and potential as carbonic anhydrase (CA) inhibitors. Some derivatives exhibited interesting cytotoxic activities, which could be pivotal for future anti-tumor activity studies. These compounds have shown strong inhibition against human cytosolic isoforms hCA I and II, making them significant in the exploration of novel cancer treatments (Gul et al., 2016).
Photodynamic Therapy for Cancer Treatment
New zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing Schiff base were synthesized and characterized for their suitability in photodynamic therapy (PDT). These derivatives demonstrated high singlet oxygen quantum yield and good fluorescence properties, indicating their potential as Type II photosensitizers for cancer treatment (Pişkin et al., 2020).
Molecular Conformation Studies
Research on the crystal structures of N-[2-(1-arenesulfonyl-1H-pyrazol-3-yl)-6-methyl-phenyl]-arenesulfonamides revealed significant conformation differences, which could influence their bioactivity. These findings provide insights into the design of more effective compounds for antileishmania studies and other therapeutic applications (Borges et al., 2014).
Antimicrobial Activities
Several benzenesulfonamide derivatives have been synthesized and tested for their antibacterial and antifungal properties. These studies contribute to the development of new antimicrobial agents, addressing the growing concern of drug-resistant bacterial and fungal strains (Jamode et al., 2009).
Anti-Inflammatory and Analgesic Properties
Some derivatives have shown promising anti-inflammatory and analgesic effects in pathological pain models in mice without causing locomotive disorders. This suggests their potential as novel therapeutic agents for treating conditions associated with inflammation and pain (Lobo et al., 2015).
Safety And Hazards
This involves detailing any known hazards associated with the compound, such as toxicity, flammability, or environmental impact.
将来の方向性
This involves speculating on potential future applications or areas of study for the compound, based on its known properties and uses.
特性
IUPAC Name |
N-(2-hydroxy-3-methoxy-2-phenylpropyl)-4-pyrazol-1-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4S/c1-26-15-19(23,16-6-3-2-4-7-16)14-21-27(24,25)18-10-8-17(9-11-18)22-13-5-12-20-22/h2-13,21,23H,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXBGJSWWUDYNDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(CNS(=O)(=O)C1=CC=C(C=C1)N2C=CC=N2)(C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-3-methoxy-2-phenylpropyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-[2-(benzenesulfonyl)-3-(2-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2632729.png)
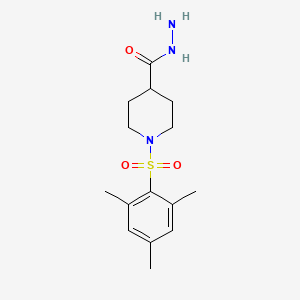
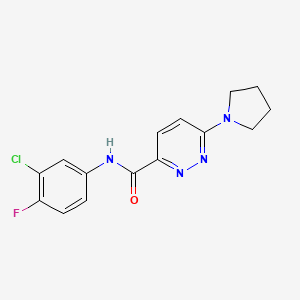
![5-[(2-methoxy-4-methylphenoxy)methyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B2632734.png)
![N-Benzyl-4-[[6-(trifluoromethyl)pyrimidin-4-yl]amino]piperidine-1-carboxamide](/img/structure/B2632735.png)
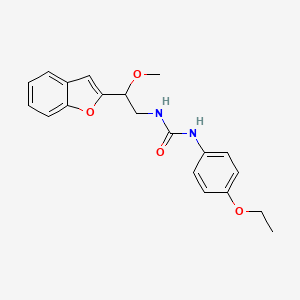
![(E)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-phenylethenesulfonamide](/img/structure/B2632739.png)
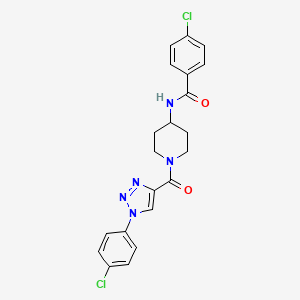
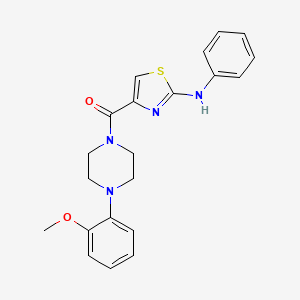
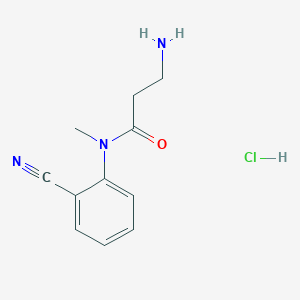
![N-(4-methoxybenzyl)-N'-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]ethanediamide](/img/structure/B2632744.png)
